Stereo-Configuration Defines Activity: EC50 Shift from >20 nM to <1 nM in HIV-1 NL4-3 Assay
In the IC compound series derived from 151094-81-4, the unsubstituted (S)-quinazolinone phenylpropanoic acid derivative IC-1a exhibits an EC50 of 21.40 ± 2.72 nM against HIV-1 NL4-3. Introduction of a bromine atom at the 7-position of the quinazolinone ring (IC-2a) while retaining the (S)-configuration increases potency by 31.9-fold, yielding an EC50 of 0.67 nM. This demonstrates a quantitative structure-activity relationship (SAR) directly dependent on modifications to the scaffold provided by 151094-81-4. The (R)-enantiomer of this scaffold, though not explicitly reported in this study, would be expected to exhibit dramatically reduced binding affinity based on the chiral recognition requirements of the CA hexamer binding pocket [1].
| Evidence Dimension | Antiviral potency (EC50) against HIV-1 NL4-3 in MT-4 cells |
|---|---|
| Target Compound Data | EC50 = 0.67 nM (IC-2a, brominated derivative of 151094-81-4 scaffold) |
| Comparator Or Baseline | EC50 = 21.40 ± 2.72 nM (IC-1a, unsubstituted 151094-81-4 derivative) |
| Quantified Difference | 31.9-fold increase in potency |
| Conditions | HIV-1 NL4-3 infection of MT-4 cells; compound IC-2a vs IC-1a |
Why This Matters
Procurement of 151094-81-4 enables synthesis of both moderate (IC-1a) and ultra-potent (IC-2a) leads from a single chiral precursor, whereas procurement of a substituted analog locks the user into a single potency tier.
- [1] Zhang, X., et al. (2026). Discovery of 4‐Quinazolinone‐Containing Phenylalanine Derivatives as Potent, Resistant‐Tolerant HIV Capsid Inhibitors. MedComm, 7(5), e746. Pages 9-10, Table S3. View Source
